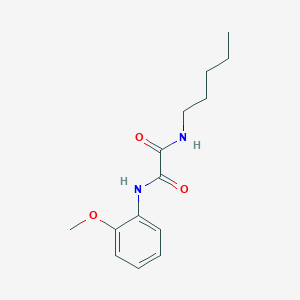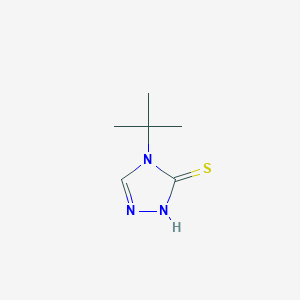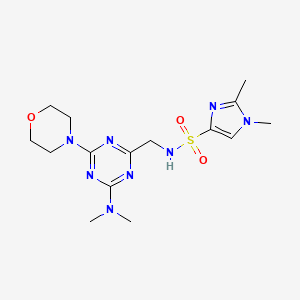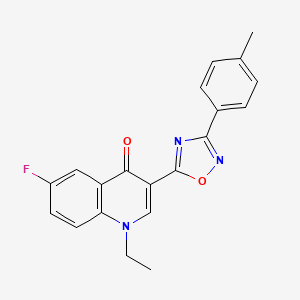
6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide” is a versatile material used in scientific research. It is a part of a series of novel derivatives that have been synthesized and characterized using various spectral techniques . These compounds have shown various biological activities including antitubercular, anti-inflammatory, anticonvulsant, antimicrobial, antibacterial, antifungal, anticancer, and analgesic .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The compound is part of a series of novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives that have been synthesized and characterized using various spectral techniques . The synthesis process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “this compound” has been characterized using various spectral techniques such as 1H and 13C NMR, LCMS, and IR . The structure analysis is based on these spectral data.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further reactions involve the treatment of the obtained intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its spectral data. For instance, its FT-IR (KBr, ν max cm −1) values are: 1270 (C–S); 1642 (C=N); 1670 (amide C=O); 3423, 3325 (–NH) .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Novel heterocyclic compounds, including thiazolopyrimidines, have been synthesized, demonstrating significant anti-inflammatory and analgesic activities. These compounds, including derivatives of 6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide, have been evaluated as cyclooxygenase inhibitors, showing potential for therapeutic applications due to their selective COX-2 inhibition and promising analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiproliferative and Apoptosis-inducing Activity
Thiazolo[5,4-d]pyrimidines, a class of heterocyclic compounds similar in structure to this compound, have been synthesized and evaluated for their antiproliferative activity against a panel of cancer cell lines. These compounds have shown significant activity, especially the morpholine-substituted analogs, which demonstrated apoptosis-inducing activity in various cancer cells, suggesting potential applications in cancer therapy (Singh et al., 2013).
Antimicrobial Activity
Compounds featuring the morpholine group have been synthesized and screened for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Among these, morpholine substituted dihydropyrimidone carboxamide showed potent antibacterial activity, highlighting the potential of morpholine derivatives in developing new antimicrobial agents (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
Synthetic Methodologies
The synthesis of 4-(Thieno[3, 2-d]pyrimidin-4-yl)morpholine derivatives, which are intermediates with inhibited tumor necrosis factor alpha and nitric oxide, showcases the development of rapid and green synthetic methodologies. These compounds are crucial for further exploration in pharmacological studies, demonstrating the importance of efficient synthesis routes for potential therapeutic agents (Lei, Wang, Xiong, & Lan, 2017).
Zukünftige Richtungen
The compound “6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide” and its derivatives show promise in various fields of research, particularly in medicinal chemistry . Future research could focus on exploring its potential applications in treating various diseases and disorders, as well as further optimizing its synthesis process.
Wirkmechanismus
Target of Action
It is known that 2-morphilino-substituted pyrimidine derivatives have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with pi3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .
Mode of Action
It is known that thiazole derivatives, which this compound contains, have diverse biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
It is known that thiazole derivatives can affect a wide range of biological processes .
Result of Action
It is known that thiazole derivatives have diverse biological activities, suggesting that this compound could potentially have a wide range of effects .
Eigenschaften
IUPAC Name |
6-morpholin-4-yl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c18-11(16-12-13-1-6-20-12)9-7-10(15-8-14-9)17-2-4-19-5-3-17/h1,6-8H,2-5H2,(H,13,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLQQMFUEPDIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2860745.png)

![(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2860748.png)



![1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine](/img/structure/B2860753.png)


![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide](/img/structure/B2860762.png)


![N'-(2-cyanophenyl)-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2860767.png)
![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2860768.png)
